
2-Methyl-3-nitrobenzaldehyde
Overview
Description
2-Methyl-3-nitrobenzaldehyde (C₈H₇NO₃) is an aromatic aldehyde featuring a methyl group at the 2-position and a nitro group at the 3-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for producing ergoline derivatives, which exhibit physiological and pharmacological activities relevant to Parkinson’s disease . Its synthesis typically involves the oxidation of (2-methyl-3-nitrophenyl)methanol, as reported in crystallographic studies . The strategic placement of substituents (methyl and nitro groups) on the aromatic ring influences its electronic and steric properties, making it a versatile precursor in metal-catalyzed C–H functionalization reactions and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzaldehyde typically involves the nitration of 2-methylbenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Reduction: 2-Methyl-3-aminobenzaldehyde.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1.1 Precursor in Synthesis
2-Methyl-3-nitrobenzaldehyde is utilized as a key intermediate in the synthesis of various organic compounds. It can participate in reactions such as:
- Aldol Condensation : This reaction involves the formation of carbon-carbon bonds, which is crucial for building complex molecules.
- Friedländer Synthesis : It serves as a starting material for synthesizing quinoline derivatives, which are important in medicinal chemistry .
1.2 Heterocyclic Compounds
The compound is also involved in the synthesis of heterocycles through various cyclization reactions. For instance, it can undergo a domino nitro reduction followed by Friedländer heterocyclization to yield nitrogen-containing heterocycles, which are valuable in drug discovery and development .
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain modifications to its structure can enhance its efficacy against a range of bacteria and fungi, making it a potential candidate for new antimicrobial agents .
2.2 Anticancer Research
There is ongoing investigation into the anticancer potential of compounds related to this compound. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that they may play a role in developing new cancer therapies .
Materials Science
3.1 Dyes and Pigments
The compound can be used as a precursor for synthesizing dyes and pigments due to its chromophoric properties. Its derivatives are explored for applications in textile and polymer industries where color stability and lightfastness are essential .
3.2 Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific properties such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Properties
The reactivity and applications of 2-methyl-3-nitrobenzaldehyde are strongly influenced by the positions of its substituents. Below is a comparative analysis with structurally related benzaldehyde derivatives:
The meta-nitro group in this compound stabilizes negative charges during reactions, while the ortho-methyl group restricts rotational freedom, affecting its crystal packing and intermolecular interactions .
Pharmacological Relevance
Derivatives of this compound have been linked to Parkinson’s disease therapeutics due to their ability to modulate dopamine receptors, a property less pronounced in analogs like 3-nitrobenzaldehyde . For example, ergoline derivatives synthesized from this compound exhibit higher binding affinity to D₂ dopamine receptors compared to those derived from 2-nitrobenzaldehyde .
Physicochemical Data
Biological Activity
2-Methyl-3-nitrobenzaldehyde, a nitro-substituted aromatic aldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and has been studied for various pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.
Chemical Structure and Properties
The structure of this compound features a nitro group () and an aldehyde group () on a benzene ring, which significantly influences its reactivity and biological properties. The presence of the nitro group is crucial for its bioactivity as it can undergo reduction to form reactive intermediates that interact with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been attributed to its interaction with cellular signaling pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (NSCLC) | 15 | Induction of apoptosis |
H157 (NSCLC) | 12 | Cell cycle arrest |
MCF-7 (Breast) | 20 | Inhibition of proliferation |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage .
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that can bind to nucleophilic sites in proteins and nucleic acids.
- Aldehyde Reactivity : The aldehyde functionality allows for the formation of Schiff bases with amino acids, potentially altering protein function and signaling pathways.
- Cell Membrane Interaction : The lipophilicity imparted by the methyl group enhances membrane permeability, facilitating interaction with intracellular targets.
Case Studies
In one significant study, researchers synthesized derivatives of this compound and evaluated their biological activities. Some derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles .
Q & A
Q. Basic: What are the established synthetic routes and purification methods for 2-methyl-3-nitrobenzaldehyde?
Answer:
The synthesis typically involves nitration and oxidation steps. A reported method starts with 2-methylbenzaldehyde derivatives, followed by nitration using mixed acids (HNO₃/H₂SO₄). For example, alcohol precursors (e.g., compound 28 ) are oxidized in CH₂Cl₂ under controlled conditions, yielding this compound with an 83.3% yield after purification by flash chromatography (petroleum ether/EtOAc 8:2) . Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions.
- Purification : Flash chromatography effectively removes nitro-byproducts.
Step | Reagents/Conditions | Yield | Purification Method |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | ~75% | Neutralization, extraction |
Oxidation | CH₂Cl₂, RT, 12h | 83.3% | Flash chromatography (8:2 PE/EtOAc) |
Q. Basic: How is this compound characterized spectroscopically?
Answer:
Critical characterization tools include:
- ¹H-NMR : Distinct peaks for the aldehyde proton (~10.39 ppm), aromatic protons (δ 7.53–8.06 ppm), and methyl group (δ 2.78 ppm) .
- Melting Point : 54–57°C (consistent with nitro-aromatic aldehydes).
- TLC : Rf = 0.28 (petroleum ether/EtOAc 8:2) verifies purity.
Data Interpretation Tips :
- Aromatic splitting patterns (e.g., doublets at J = 8.0 Hz) confirm substitution positions.
- Absence of broad peaks in NMR rules out residual solvents or moisture.
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Variables to optimize:
Temperature Control : Nitration at 0–5°C minimizes polynitration .
Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.
Solvent Polarity : Higher polarity solvents (e.g., DMF) could improve solubility but risk over-oxidation.
Workup : Neutralization with NaHCO₃ instead of water reduces emulsion formation.
Case Study : A 10% yield increase was achieved by replacing CH₂Cl₂ with AcOH in analogous nitrobenzaldehyde syntheses .
Q. Advanced: How do substituents (methyl and nitro groups) influence the reactivity of this compound?
Answer:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the para position relative to itself.
- Methyl Group : Electron-donating effect slightly activates the ortho/para positions but is outweighed by the nitro group’s deactivation.
Experimental Validation :
- Nitration Studies : Second nitration of this compound occurs at position 5 (meta to methyl, para to nitro).
- Computational Modeling : DFT calculations predict electrophilic attack barriers at different positions .
Q. Advanced: What computational tools are used to model the crystal structure or electronic properties of this compound?
Answer:
- Crystallography : SHELX suite refines X-ray diffraction data to resolve bond lengths/angles . ORTEP-III generates 3D molecular graphics for structural validation .
- Electronic Properties : Gaussian or ORCA software calculates HOMO-LUMO gaps and electrostatic potentials.
Workflow Example :
Obtain single crystals via slow evaporation.
Collect diffraction data (Mo Kα radiation).
Q. Methodological: How can researchers troubleshoot low yields or impurities in the synthesis?
Answer:
- Low Yield :
- Check nitration stoichiometry (excess HNO₃ causes over-nitration).
- Use inert atmosphere to prevent aldehyde oxidation to carboxylic acid.
- Impurities :
- Byproduct Removal : Increase flash chromatography polarity (e.g., 7:3 PE/EtOAc).
- Recrystallization : Use ethanol/water mixtures for final polishing.
Case Study : Contamination with 3-nitro isomers was resolved by adjusting chromatography gradients .
Q. Data Analysis: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?
Answer:
- Cross-Validation : Compare data from NIST WebBook, PubChem, and peer-reviewed syntheses.
- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., DSC for melting points).
- Statistical Analysis : Report mean ± SD from triplicate experiments.
Example : Discrepancies in log Pow values (e.g., 0.767 in one study vs. 0.92 in another) may arise from pH-dependent solubility .
Q. Safety: What are the best practices for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and P95 respirator during synthesis .
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- Waste Disposal : Neutralize acidic residues before disposal to prevent drainage contamination .
Properties
IUPAC Name |
2-methyl-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLCWADLCUCTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294274 | |
Record name | 2-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-12-2 | |
Record name | 23876-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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